4-Tert-butyl-3-(propan-2-YL)phenol
Description
4-Tert-butyl-3-(propan-2-yl)phenol is a phenolic derivative characterized by a hydroxyl group attached to a benzene ring substituted with a tert-butyl group at the para (4th) position and an isopropyl (propan-2-yl) group at the meta (3rd) position. Its molecular formula is C₁₃H₂₀O, with a molecular weight of 192.30 g/mol. The tert-butyl group imparts significant steric bulk and hydrophobicity, while the isopropyl group contributes to lipophilicity.
Properties
Molecular Formula |
C13H20O |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-tert-butyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O/c1-9(2)11-8-10(14)6-7-12(11)13(3,4)5/h6-9,14H,1-5H3 |
InChI Key |
ITBGYIDQZITCGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Tert-butyl-3-(propan-2-yl)phenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst. The reaction typically involves heating phenol with isobutene at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves transalkylation reactions. These reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-3-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form cyclohexanol derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
4-Tert-butyl-3-(propan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of epoxy resins, polycarbonate resins, and phenolic resins
Mechanism of Action
The mechanism of action of 4-tert-butyl-3-(propan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-tert-butyl-3-(propan-2-yl)phenol with structurally or functionally related phenolic derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison of Phenolic Derivatives
Structural and Physicochemical Properties
- Adjacent substituents (positions 3 and 4) may hinder planar interactions with enzymes or receptors, unlike 4-(propan-2-yl)phenol, where a single para-substituent allows easier binding to the estrogen receptor .
Lipophilicity :
Research Implications and Gaps
- Antifungal Optimization : Structural modifications (e.g., replacing tert-butyl with smaller groups) could enhance membrane targeting, as seen in carvacrol .
- Endocrine Studies : Computational modeling (e.g., using Mercury for crystallographic analysis) could elucidate steric effects on receptor binding.
- Synthetic Routes : SHELX-based crystallography may aid in characterizing the compound’s conformation and intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
